molecular formula C18H11ClFNO2 B12045940 2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid

2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid

Cat. No.: B12045940
M. Wt: 327.7 g/mol
InChI Key: CEBZWIUKEOEWDE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a chlorophenyl group at the 2-position, a fluorophenyl group at the 6-position, and a carboxylic acid group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde with a suitable nitrogen source.

    Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced at the 2- and 6-positions of the pyridine ring through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced at the 4-position of the pyridine ring through carboxylation reactions, often using carbon dioxide as the carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-6-(4-bromophenyl)pyridine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyridine-4-carboxylic acid
  • 2-(4-Chlorophenyl)-6-(4-nitrophenyl)pyridine-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H11ClFNO2

Molecular Weight

327.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C18H11ClFNO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23)

InChI Key

CEBZWIUKEOEWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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